Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate
CAS No.:
Cat. No.: VC17693094
Molecular Formula: C7H13NO3
Molecular Weight: 159.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13NO3 |
|---|---|
| Molecular Weight | 159.18 g/mol |
| IUPAC Name | methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate |
| Standard InChI | InChI=1S/C7H13NO3/c1-11-6(10)5(9)7(4-8)2-3-7/h5,9H,2-4,8H2,1H3 |
| Standard InChI Key | IUFKCRARUYVYPW-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(C1(CC1)CN)O |
Introduction
Synthesis and Reactions
The synthesis of compounds similar to Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate often involves reactions that form the cyclopropyl ring and introduce the aminomethyl and hydroxy groups. Common methods include cyclopropanation reactions and subsequent functional group transformations.
| Reaction Type | Description |
|---|---|
| Cyclopropanation | Formation of the cyclopropyl ring using diazo compounds or other reagents |
| Amination | Introduction of the aminomethyl group via nucleophilic substitution or reductive amination |
| Hydroxylation | Addition of the hydroxy group through oxidation or other methods |
Potential Applications
Compounds with similar structures to Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate may have applications in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis. Their functional groups can participate in various chemical reactions, making them versatile building blocks.
| Application Area | Potential Use |
|---|---|
| Pharmaceuticals | Intermediates for drug synthesis, potential bioactive compounds |
| Agrochemicals | Possible use as pesticides or plant growth regulators |
| Organic Synthesis | Versatile intermediates for constructing complex molecules |
Safety and Handling
While specific safety data for Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate is not available, compounds with similar structures may pose hazards such as skin irritation or toxicity. Handling should follow standard laboratory safety protocols.
| Hazard Type | Precaution |
|---|---|
| Skin Irritation | Wear protective gloves and clothing |
| Eye Irritation | Use protective eyewear |
| Ingestion | Avoid ingestion; use in well-ventilated areas |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume